molecular formula C8H8N2O B112837 3-Amino-4-methoxybenzonitrile CAS No. 60979-25-1

3-Amino-4-methoxybenzonitrile

Cat. No. B112837
Key on ui cas rn: 60979-25-1
M. Wt: 148.16 g/mol
InChI Key: MAYBZGKWHOVSAQ-UHFFFAOYSA-N
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Patent
US06403594B1

Procedure details

A mixture of 8.8 g of Compound 18A and 46.8 g of stannous chloride dihydrate in 250 mL of 95% ethanol was refluxed for 1 hour. The solvent was evaporated off in vacuo and the residue was taken up with 200 mL of water. The mixture was acidified with 37% HCl, then alkalinised with 35% sodium hydroxide and extracted with 3×200 mL of diethyl ether. The combined organic layers were washed with 50 mL of water, dried over sodium sulphate and evaporated to dryness in vacuo to afford 6.90 g (94.2%) of Compound 18B as an ivory solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH3:13])=[C:7]([N+:9]([O-])=O)[CH:8]=1)#[N:2]>C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:12][CH3:13])=[C:7]([CH:8]=1)[NH2:9])#[N:2]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C1)[N+](=O)[O-])OC
Name
stannous chloride dihydrate
Quantity
46.8 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL of diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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